molecular formula C19H12F3N B15157957 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile CAS No. 797048-13-6

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile

Cat. No.: B15157957
CAS No.: 797048-13-6
M. Wt: 311.3 g/mol
InChI Key: YTIVUQXPKLFCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound with a complex structure that includes multiple fluorine atoms and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic compounds and benzonitrile derivatives. Examples include:

Uniqueness

The uniqueness of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

797048-13-6

Molecular Formula

C19H12F3N

Molecular Weight

311.3 g/mol

IUPAC Name

4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile

InChI

InChI=1S/C19H12F3N/c1-2-3-4-14-10-18(21)16(19(22)11-14)8-6-13-5-7-15(12-23)17(20)9-13/h2,5,7,9-11H,1,3-4H2

InChI Key

YTIVUQXPKLFCMM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.